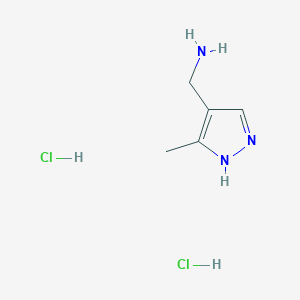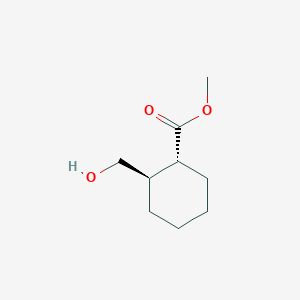![molecular formula C10H13N3O B1395976 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 1314933-28-2](/img/structure/B1395976.png)
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
The compound “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with a tert-butyl group attached at the 2-position and a hydroxyl group at the 4-position . The exact structure and properties would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Similar compounds have been used to obtain derivatives of new pyrazolo[1,5-a]pyrazine systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Similar compounds have shown tunable photophysical properties . The exact properties of this compound would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles : A study by Tsizorik et al. (2019) details the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These compounds serve as precursors to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system, indicating their utility in synthesizing novel heterocyclic compounds (Tsizorik et al., 2019).
Reactivity of Pyrazolo[1,5-a]pyrazin Derivatives : Research by Mironovich and Shcherbinin (2014) explores the reactivity of pyrazolo[1,5-a]pyrazin derivatives. Their work contributes to understanding the chemical behavior of these compounds, which are often used as biologically active compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Novel Pyrazolo[1,5-a]pyrazin Derivatives : A study by Yan et al. (2022) focuses on the synthesis of novel pyrazolo[1,5-a]pyrazin derivatives, showcasing their potential in creating new chemical entities for various applications, including organic electronics and photoluminescent materials (Yan et al., 2022).
Biological and Pharmacological Potential
Inhibition of Photosynthetic Electron Transport : Vicentini et al. (2005) investigated pyrazole derivatives, including pyrazolo[1,5-a]pyrazin-4-ol, as potential inhibitors of photosynthetic electron transport. This indicates their potential use in developing herbicides or other agricultural chemicals (Vicentini et al., 2005).
Antimycobacterial and Antifungal Activities : Research by Doležal et al. (2010) demonstrates that certain pyrazinecarboxamide derivatives, closely related to pyrazolo[1,5-a]pyrazin-4-ol, possess significant antimycobacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (Doležal et al., 2010).
Anticancer Potential : Studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by Zheng et al. (2011) and Zhang et al. (2008) highlight their potential in inhibiting the growth of lung cancer cells, indicating a possible application in cancer therapeutics (Zheng et al., 2011), (Zhang et al., 2008).
Future Directions
The future research directions for “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in pyrazolo[1,5-a]pyrazine derivatives for various applications , this compound could be a subject of future research.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting that this compound may also interact with specific biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. For instance, this compound has been observed to inhibit certain kinases, thereby affecting phosphorylation processes and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as kinases and oxidoreductases. These interactions can lead to changes in metabolite levels and overall metabolic balance. For example, this compound has been shown to affect the glycolytic pathway by inhibiting specific kinases, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can bind to transport proteins that mediate its uptake into cells, where it can then interact with intracellular targets. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes. The precise localization of this compound can determine its specific biochemical and cellular effects .
properties
IUPAC Name |
2-tert-butyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)8-6-7-9(14)11-4-5-13(7)12-8/h4-6H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXCFCCXHQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)


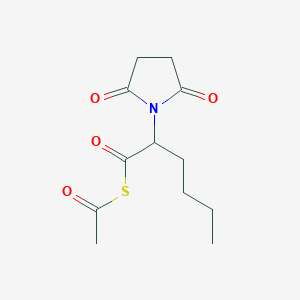

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)
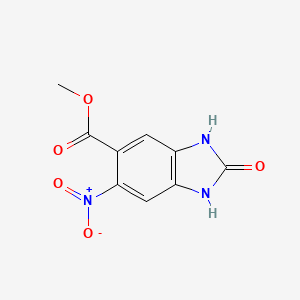

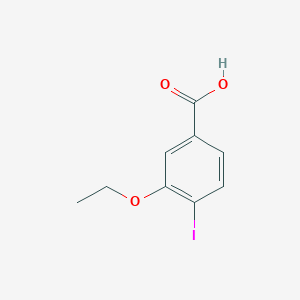

![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)
